(1-Benzyl-3-{[1-(prop-2-yn-1-yl)piperidin-4-yl]amino}piperidin-4-yl)methanol
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Overview
Description
(1-Benzyl-3-{[1-(prop-2-yn-1-yl)piperidin-4-yl]amino}piperidin-4-yl)methanol is a complex organic compound featuring a piperidine backbone with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Benzyl-3-{[1-(prop-2-yn-1-yl)piperidin-4-yl]amino}piperidin-4-yl)methanol typically involves multi-step organic reactions. One common route includes the alkylation of piperidine derivatives followed by reductive amination and subsequent functional group modifications. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactors where precise control of reaction parameters is maintained. The use of continuous flow reactors can also be explored to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl compounds.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions at the piperidine nitrogen.
Common Reagents and Conditions
Common reagents include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions often involve specific solvents and temperature control to ensure selective and efficient transformations.
Major Products
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation of the hydroxyl group yields a ketone, while nucleophilic substitution can introduce various alkyl or aryl groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. These studies help in understanding biological pathways and developing new therapeutic agents.
Medicine
Medicinally, this compound and its derivatives are explored for their pharmacological properties. They may exhibit activity against certain diseases, making them candidates for drug development.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its functional groups allow for the creation of polymers and other advanced materials with specific properties.
Mechanism of Action
The mechanism of action of (1-Benzyl-3-{[1-(prop-2-yn-1-yl)piperidin-4-yl]amino}piperidin-4-yl)methanol involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting or modulating the activity of these targets. This interaction can affect various biochemical pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- (1-Benzyl-3-{[1-(prop-2-yn-1-yl)piperidin-4-yl]amino}piperidin-4-yl)ethanol
- (1-Benzyl-3-{[1-(prop-2-yn-1-yl)piperidin-4-yl]amino}piperidin-4-yl)propane
Uniqueness
Compared to similar compounds, (1-Benzyl-3-{[1-(prop-2-yn-1-yl)piperidin-4-yl]amino}piperidin-4-yl)methanol has a unique hydroxyl group that can undergo specific chemical reactions, providing distinct pharmacological and chemical properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
[1-benzyl-3-[(1-prop-2-ynylpiperidin-4-yl)amino]piperidin-4-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O/c1-2-11-23-13-9-20(10-14-23)22-21-16-24(12-8-19(21)17-25)15-18-6-4-3-5-7-18/h1,3-7,19-22,25H,8-17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTTYGLMKHHQGSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCC(CC1)NC2CN(CCC2CO)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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